6-Hydroxyhexyl 3-oxobutanoate

Description

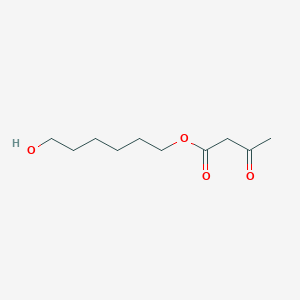

Structure

2D Structure

3D Structure

Properties

CAS No. |

86385-53-7 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-hydroxyhexyl 3-oxobutanoate |

InChI |

InChI=1S/C10H18O4/c1-9(12)8-10(13)14-7-5-3-2-4-6-11/h11H,2-8H2,1H3 |

InChI Key |

AFNDKDNUFJJTRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxyhexyl 3 Oxobutanoate

Direct Synthesis Approaches to 6-Hydroxyhexyl 3-oxobutanoate

Direct synthesis of this compound can be achieved through several established chemical reactions. These methods primarily involve the formation of an ester linkage between a hexanol derivative and a 3-oxobutanoate source.

Esterification Reactions: Alcohol-Acyl Chloride Condensations

Esterification represents a fundamental method for synthesizing this compound. This approach involves the reaction of a carboxylic acid or its derivative with an alcohol. A common and effective method is the condensation of an alcohol with an acyl chloride. While specific literature detailing the synthesis of this compound via this exact route is not prevalent, the general principles of esterification are well-established.

The Yamaguchi esterification is a notable example of a powerful esterification protocol. It utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to react with a carboxylic acid, forming a mixed anhydride. This intermediate then reacts with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP) to yield the desired ester. organic-chemistry.org This method is known for its mild reaction conditions and high yields, making it suitable for complex and sensitive substrates. organic-chemistry.orgnih.gov

The general mechanism involves the activation of the carboxylic acid by the acyl chloride, followed by nucleophilic attack from the alcohol. A base is typically added to neutralize the HCl byproduct.

Table 1: General Conditions for Yamaguchi Esterification

| Component | Role | Common Examples |

| Carboxylic Acid | Acyl Group Source | 3-Oxobutanoic acid |

| Alcohol | Alkoxy Group Source | 1,6-Hexanediol (B165255) |

| Coupling Agent | Activates Carboxylic Acid | 2,4,6-Trichlorobenzoyl chloride |

| Base | Neutralizes Acid Byproduct | Triethylamine (Et3N), Diisopropylethylamine (iPr2NEt) |

| Catalyst | Acyl-Transfer Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Reaction Medium | Toluene, Tetrahydrofuran (THF) |

This table presents a generalized overview of the Yamaguchi esterification protocol.

Transesterification Processes: Utilization of Acetoacetate (B1235776) Esters and Diols

Transesterification is a widely used industrial and laboratory process for the synthesis of β-keto esters. researchgate.netnih.gov This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst, leading to the exchange of the alcohol moiety. For the synthesis of this compound, this would typically involve the reaction of a simple acetoacetate ester, such as ethyl acetoacetate or tert-butyl acetoacetate, with 1,6-hexanediol.

The reaction equilibrium can be shifted towards the product side by removing the lower-boiling alcohol byproduct (e.g., ethanol) through distillation. Various catalysts can be employed, including acids, bases, enzymes, and organometallic compounds. ajgreenchem.com Recent advancements have focused on developing more environmentally friendly and reusable catalysts, such as boric acid and ceria-loaded zeolites. nih.govscholarsresearchlibrary.com

Studies have shown that transesterification can be performed efficiently under solvent-free conditions, which is advantageous from both an economic and environmental perspective. scholarsresearchlibrary.com The reactivity of the alcohol can influence reaction times, with primary alcohols generally reacting faster than secondary or tertiary alcohols. researchgate.net

Table 2: Comparison of Catalysts in Transesterification of Ethyl Acetoacetate

| Catalyst | Reaction Conditions | Yield | Reference |

| Boric Acid | Primary/Secondary Alcohols, 5 hours | High | nih.gov |

| Ceria-loaded MFI Zeolite | n-Amyl alcohol, 4 hours | 97% Conversion | scholarsresearchlibrary.com |

| Sulfamic Acid | Microwave, Solvent-free, 13 min | Good | researchgate.net |

| Transition Metals (FAS/ANS) | Toluene, 10-16 hours (reflux) | 74-83% | ajgreenchem.com |

This table summarizes findings from various studies on the catalytic transesterification of ethyl acetoacetate with different alcohols.

Synthesis of Analogues, Precursors, and Functionalized Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the modification of its chemical and physical properties. This can be achieved by preparing functionalized starting materials or by derivatizing the core molecule.

Preparation of Functionalized Hexanol Intermediates

The properties of this compound can be tailored by first synthesizing functionalized hexanol intermediates. 1,6-Hexanediol is a common precursor in the production of polyesters and can be produced from byproducts of cyclohexane oxidation. google.com

Functionalization can be achieved through various organic reactions. For example, bio-based phenolic aldehydes can be converted into diols through a two-step process involving aldehyde reduction followed by a Williamson-Ether substitution. mdpi.com This allows for the introduction of aromatic moieties and other functional groups into the hexanol backbone. These functionalized diols can then be used in esterification or transesterification reactions to produce a range of analogues.

Derivatization of the 3-oxobutanoate Moiety (Acetoacetylation)

Acetoacetylation is the process of adding an acetoacetyl group (CH₃COCH₂CO-) to a molecule, typically an alcohol or an amine. This is a key reaction for synthesizing 3-oxobutanoate esters. Common reagents for acetoacetylation include diketene and tert-butyl acetoacetate (t-BAA). orgsyn.orgchemicalbook.com

The reaction of diketene with an alcohol, such as 1,6-hexanediol, can produce the corresponding acetoacetate ester. google.com This reaction is often catalyzed by acids or bases. For instance, a laboratory procedure involves heating tert-butyl alcohol with a catalytic amount of sodium acetate (B1210297) before the dropwise addition of diketene. orgsyn.org

Tert-butyl acetoacetate is another effective acetoacetylating agent. chemicalbook.com The mechanism for acetoacetylation with t-BAA is distinct from typical transesterification and is reported to be significantly faster than when using methyl or ethyl acetoacetate. chemicalbook.com This reagent is effective for acetoacetylating both primary and secondary hydroxyl groups. chemicalbook.com

Table 3: Common Acetoacetylating Agents and Their Properties

| Reagent | Formula | Key Features | References |

| Diketene | C₄H₄O₂ | Highly reactive, used in industrial processes. | orgsyn.orggoogle.com |

| tert-Butyl acetoacetate (t-BAA) | C₈H₁₄O₃ | More reactive than methyl/ethyl analogs, distinct mechanism. chemicalbook.com | chemicalbook.com |

| Ethyl acetoacetate | C₆H₁₀O₃ | Commonly used in transesterification reactions. | researchgate.netnih.gov |

This table provides an overview of common reagents used for acetoacetylation.

Synthesis of Methacrylate-Functionalized Hexyl Oxobutanoates

Methacrylate functional groups can be introduced to create monomers suitable for polymerization. A key intermediate for this is 2-(acetoacetoxy)ethyl methacrylate (AAEM). researchgate.net The synthesis of AAEM can be achieved by reacting hydroxyethyl methacrylate with diketene or by transesterification with an acetoacetate ester. google.comgoogle.com

Once AAEM is synthesized, it can potentially be reacted with 1,6-hexanediol. However, a more direct approach to a methacrylate-functionalized hexyl oxobutanoate would be to first synthesize 6-hydroxyhexyl acrylate (B77674) or methacrylate and then perform an acetoacetylation on the terminal hydroxyl group. The synthesis of 1,6-hexanediol diacrylate, for example, is achieved by the esterification of 1,6-hexanediol with acrylic acid. researchgate.net A similar mono-esterification followed by acetoacetylation would yield the desired functionalized monomer.

Another synthetic route involves the preparation of poly(n-hexyl methacrylate) via anionic polymerization, indicating that n-hexyl methacrylate monomers are readily available or synthesizable. rsc.orgresearchgate.net These monomers could be derived from n-hexanol, which can be further functionalized.

Green Chemistry and Sustainable Synthesis Considerations for this compound

The synthesis of this compound can be approached through various methodologies, with a growing emphasis on green and sustainable practices. These methods aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key areas of development in this context include the use of ionic liquid media and microwave-assisted synthesis, which offer significant advantages over traditional synthetic routes.

Application of Ionic Liquid Media in Synthetic Routes

Ionic liquids (ILs) have emerged as promising green alternatives to volatile organic compounds (VOCs) in chemical synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. While specific studies on the synthesis of this compound using ionic liquids are not extensively documented, the principles can be extrapolated from the synthesis of similar β-keto esters.

One of the primary synthetic routes to this compound is the transesterification of a more readily available β-keto ester, such as ethyl acetoacetate, with 1,6-hexanediol. Ionic liquids can function as both the solvent and catalyst in such reactions. For instance, research has shown that the transesterification of ethyl and methyl esters can be effectively catalyzed by a catalytic amount of iodine in a polyethylene (B3416737) glycol (PEG)-based ionic liquid. nih.gov This approach has been successful for a range of aliphatic and aromatic alcohols, suggesting its potential applicability for the synthesis of this compound. nih.gov

Task-specific ionic liquids (TSILs), which are designed with a specific functional group to enhance their catalytic activity, represent a further advancement. tandfonline.comtandfonline.comresearchgate.net For example, a propane sulfonate functionalized heteropoly acid-based ionic liquid has been developed for esterification reactions. tandfonline.com Such a catalyst is soluble in the reactants (an alcohol and a carboxylic acid) but insoluble in the resulting ester, simplifying product separation and catalyst recycling. tandfonline.com This concept could be adapted for the synthesis of this compound, potentially leading to a more efficient and sustainable process.

The use of ionic liquids in the synthesis of β-hydroxy ketones, which are precursors to β-keto esters, has also been explored. researchgate.net Different acidic and basic ionic liquids have been tested as catalysts for the aldol (B89426) reaction, with some showing high yields and selectivity in short reaction times. researchgate.net

The key advantages of using ionic liquids in the synthesis of this compound would include:

Reduced use of volatile organic solvents: Ionic liquids are non-volatile, which minimizes air pollution and exposure risks.

Catalyst and solvent recyclability: The low solubility of many organic products in ionic liquids allows for easy separation and reuse of the ionic liquid-catalyst system.

Enhanced reaction rates and selectivity: The unique solvation properties of ionic liquids can lead to faster reactions and better control over the desired product formation. nih.gov

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. tandfonline.comtandfonline.combohrium.comscielo.br The application of microwave irradiation to the synthesis of β-keto esters, and by extension this compound, offers a more efficient and environmentally friendly alternative to conventional heating methods.

The transesterification of β-keto esters is a process that can be effectively accelerated by microwave heating. Studies have demonstrated the successful solvent-free transesterification of ethyl acetoacetate with various alcohols under microwave irradiation. tandfonline.comtandfonline.combohrium.com This method avoids the use of potentially harmful solvents and simplifies the work-up procedure. Good yields have been achieved at elevated temperatures (e.g., 150 °C) without the formation of significant byproducts. bohrium.com This approach is particularly relevant for the synthesis of this compound, which involves the reaction of a β-keto ester with a long-chain diol.

The efficiency of microwave-assisted synthesis is highlighted by the dramatic reduction in reaction times compared to conventional heating. For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. ucc.iersc.orgresearchgate.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture.

A comparative overview of conventional versus microwave-assisted synthesis for a generic transesterification to produce a β-keto ester is presented in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires a solvent | Can often be performed solvent-free |

| Product Yield | Variable, often moderate | Generally high to excellent |

| Byproduct Formation | Can be significant | Often reduced |

The data in the table is a generalized comparison based on typical outcomes in organic synthesis.

The synthesis of this compound via microwave-assisted transesterification of a suitable starting β-keto ester with 1,6-hexanediol would be expected to exhibit these advantages, leading to a more sustainable and economically viable production process.

Chemical Reactivity and Mechanistic Studies of 6 Hydroxyhexyl 3 Oxobutanoate and Its Derivatives

Reaction Pathways of the 3-oxobutanoate Moiety

The 3-oxobutanoate portion of the molecule contains two key reactive sites: the electrophilic carbonyl carbons and the nucleophilic α-carbon. This duality governs its participation in a variety of chemical transformations. researchgate.net

Keto-Enol Tautomerism and Spectroscopic Equilibrium Studies

Like other β-keto esters, 6-hydroxyhexyl 3-oxobutanoate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. masterorganicchemistry.com This equilibrium is a fundamental characteristic of 1,3-dicarbonyl compounds and significantly influences their reactivity. The interconversion between the tautomers involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com

Generally, the equilibrium for simple acyclic β-keto esters lies in favor of the keto tautomer. masterorganicchemistry.com However, the position of this equilibrium is highly sensitive to environmental factors. Studies on analogous compounds like acetoacetic acid have shown that the percentage of the enol tautomer is strongly dependent on the solvent, ranging from less than 2% in highly polar solvents like water to as high as 49% in nonpolar solvents like carbon tetrachloride. masterorganicchemistry.com This is because non-polar solvents favor the chelated, intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond and stabilize the keto form through intermolecular hydrogen bonding.

Spectroscopic methods are crucial for studying this tautomeric equilibrium. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, as the keto and enol forms give distinct signals.

Interactive Table 1: Typical Spectroscopic Data for β-Keto Ester Tautomers

| Tautomer | ¹H NMR Signal (ppm) | ¹³C NMR Signal (ppm) | Key IR Absorption (cm⁻¹) |

|---|---|---|---|

| Keto | α-CH₂: ~3.4 | C=O (ketone): ~200-205 | C=O (ketone): ~1725 |

| C=O (ester): ~170 | C=O (ester): ~1745 | ||

| α-CH₂: ~50 | |||

| Enol | Enolic OH: ~12-13 | Enolic C=C: ~160-170 | O-H (intramolecular H-bond): 2500-3200 (broad) |

| Vinylic CH: ~5.0-5.5 | Enolic C-O: ~90-100 | C=C: ~1650 |

Note: The chemical shifts (ppm) and absorption frequencies (cm⁻¹) are approximate and can vary based on solvent and substitution.

In ¹H NMR, the sharp singlet of the α-methylene protons in the keto form is a key indicator, while the appearance of a downfield signal for the enolic hydroxyl proton (often broad) and a signal for the vinylic proton confirms the presence of the enol. mdpi.com Similarly, ¹³C NMR can distinguish the ketonic carbonyl carbon (~204 ppm) from the enolic carbons. researchgate.netmdpi.com

Michael Addition Reactions and Polymerization Mechanisms

The 3-oxobutanoate moiety is an excellent Michael donor. chemistrysteps.com The methylene (B1212753) protons situated between the two carbonyl groups (the α-protons) are acidic and can be readily removed by a base to form a resonance-stabilized enolate anion. This enolate is a soft nucleophile that preferentially attacks the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate or 1,4-addition reaction. wikipedia.org

The general mechanism involves three key steps:

Enolate Formation: A base deprotonates the α-carbon of the 3-oxobutanoate.

Conjugate Addition: The resulting enolate nucleophile attacks the β-carbon of the Michael acceptor.

Protonation: The intermediate enolate formed from the acceptor is protonated by the solvent or a proton source to yield the final adduct. wikipedia.org

This reactivity is harnessed in polymer science. When multifunctional acetoacetates react with multifunctional acrylates (a common Michael acceptor), a polymer network is formed. nih.govresearchgate.net The reaction is typically initiated by a strong base catalyst. researchgate.net The bifunctionality of this compound allows for the creation of polymers with pendant acetoacetate (B1235776) groups, which can then be cross-linked through a Michael addition mechanism to form durable thermoset materials for applications like coatings and adhesives. nih.gov The kinetics of the Michael addition can be precisely controlled by adjusting the catalyst, solvent, and stoichiometry of the reactants. researchgate.net

Interactive Table 2: Common Michael Acceptors for Acetoacetate Donors

| Class | Example Compound | Resulting Linkage |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 1,5-Diketone derivative |

| α,β-Unsaturated Esters | Ethyl acrylate (B77674) | Glutaric acid ester derivative |

| α,β-Unsaturated Nitriles | Acrylonitrile | γ-Ketopentanenitrile derivative |

Reactivity of the Terminal Hydroxyhexyl Group

The terminal primary hydroxyl group on the hexyl chain provides a second, distinct site for chemical modification, allowing for the synthesis of a wide array of functionalized derivatives.

Esterification and Etherification Reactions for Further Functionalization

The primary alcohol functionality of this compound readily undergoes classic alcohol reactions.

Esterification: In the presence of an acid catalyst, the hydroxyl group reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form a new ester linkage. This reaction is highly versatile for attaching various functional side chains or for incorporating the molecule into polyester (B1180765) structures.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This pathway allows for the introduction of different alkyl or aryl groups, modifying the polarity and physical properties of the molecule.

These functionalization reactions are critical for designing specialized monomers. For example, esterification with acrylic acid would yield a molecule with both an acetoacetate group (Michael donor) and an acrylate group (Michael acceptor/free-radical polymerizable group), suitable for creating complex dual-curing polymer systems. nih.gov

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The oxidation state of the terminal carbon can be readily altered, leading to different functional groups.

Oxidation: The primary alcohol can be oxidized. Using "weak" or controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde (6-oxo-hexyl 3-oxobutanoate). masterorganicchemistry.com Employing "strong" oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid will result in complete oxidation to a carboxylic acid (5-(carboxy)pentyl 3-oxobutanoate). masterorganicchemistry.com This creates a molecule with three distinct carbonyl functionalities, offering complex reactivity.

Interactive Table 3: Oxidation Products of the Terminal Hydroxyl Group

| Reagent Class | Example Reagent(s) | Product Functional Group |

|---|---|---|

| Weak Oxidants | PCC, DMP, Swern Oxidation | Aldehyde |

Reduction: While the terminal hydroxyl group itself is not typically reduced, the ketone of the 3-oxobutanoate moiety can be reduced. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, yielding a diol. libretexts.orgchemistrysteps.com However, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally selective for reducing ketones in the presence of esters, which would convert the 3-oxo group to a 3-hydroxy group, yielding 6-hydroxyhexyl 3-hydroxybutanoate. fiu.edu

Catalytic Applications and Mechanistic Insights

While this compound is not typically a catalyst itself, it is a key substrate in numerous catalyzed reactions, and its derivatives can be designed to have catalytic activity. The mechanisms of these reactions are central to understanding its chemical behavior.

Base Catalysis: The most significant catalytic pathway for the 3-oxobutanoate moiety is base catalysis, which facilitates enolate formation. This is the mechanistic foundation for the Michael addition. researchgate.net The rate-determining step is often the nucleophilic attack of the enolate on the acceptor. researchgate.net The strength and concentration of the base are critical parameters for controlling the reaction kinetics.

Acid Catalysis: Acid catalysis is essential for reactions involving the terminal hydroxyl group, such as esterification and ether formation. In esterification, the acid protonates the carbonyl oxygen of the incoming carboxylic acid, making it more electrophilic and susceptible to attack by the hydroxyl group of the this compound.

Transition Metal Catalysis: Derivatives of β-keto esters are widely used in transition metal catalysis. For example, palladium-catalyzed reactions of allyl β-keto esters proceed via the formation of palladium enolates, which can then undergo various transformations like aldol (B89426) condensations or further Michael additions under neutral conditions. nih.gov Nickel-catalyzed amidation of β-keto esters has also been developed as a convergent synthetic strategy. nih.gov These advanced methods provide mechanistic pathways to new derivatives that are not accessible through traditional acid/base catalysis.

The interplay between the two functional groups allows for the design of complex, multi-step synthetic sequences where the order of catalytic reactions can be tailored to build intricate molecular architectures.

Role as a Functional Group in Ionic Liquid Catalysis (e.g., Transesterification)

The molecular structure of this compound contains two key functional groups that dictate its reactivity in catalytic processes: a terminal hydroxyl (-OH) group and a β-keto ester group. In the context of ionic liquid-catalyzed transesterification, the hydroxyl group serves as a potential nucleophile. Transesterification is a crucial reaction for modifying esters, and the kinetics, which are often slow, typically require a catalyst. nih.govrsc.org Methodologies for the transesterification of β-keto esters are well-developed, utilizing various catalysts including protic acids, Lewis acids, and organic bases under generally mild conditions. rsc.org

Ionic liquids, particularly those with basic or acidic properties, can facilitate transesterification. The hydroxyl end of this compound can participate in such reactions, acting as the alcohol component that displaces the original alkoxy group of another ester. Conversely, the ester portion of the molecule can itself undergo transesterification in the presence of another alcohol. The β-keto functionality plays a crucial role in this process, as it can be selectively transesterified over other types of esters, such as α-keto or simple esters. nih.gov This selectivity is often attributed to the formation of an enol intermediate, which involves chelation between the two carbonyl groups and a catalyst. nih.govrsc.org

Investigations into Cooperative Catalysis and Dual Activation Hypotheses

The concept of cooperative catalysis, where a single transformation is achieved by the activation of both the nucleophile and the electrophile by two different catalysts or two functional groups of a single catalyst, is highly relevant to molecules like this compound. ethz.ch The presence of both a hydroxyl group (nucleophile) and a β-keto ester group (electrophile precursor) within the same molecule allows for intricate activation pathways.

Thermal Stability and Decomposition Mechanisms of Related Alkyl Succinates and Esters

Studies on structurally similar long-chain aliphatic polyesters, such as poly(alkylene succinate)s, provide significant insight into the potential thermal behavior of this compound. These related polymers exhibit high thermal stability, with maximum decomposition rates occurring at temperatures between 420 and 430 °C. mdpi.com The thermal stability of such compounds is influenced by the length of the alkyl chain. mdpi.comchemguide.co.uk

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis of Degradation Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize the degradation products of complex organic molecules. researchgate.netifremer.fr When applied to poly(alkylene succinate)s, Py-GC/MS analysis reveals that the decomposition pathway is consistent across various polyester structures. mdpi.com The pyrolysis products are separated chromatographically and then identified by mass spectrometry, allowing for a detailed understanding of the fragmentation patterns. researchgate.net

For poly(alkylene succinate)s pyrolyzed at high temperatures (e.g., 450 °C), the primary degradation products identified are molecules with vinyl and carboxyl end-groups. mdpi.com Other significant products include carbon dioxide, succinic acid, and succinic anhydride. researchgate.net The specific nature of the vinyl-terminated fragments depends on the length of the diol used in the polyester synthesis. mdpi.com For a molecule like this compound, one would anticipate analogous fragmentation, leading to a variety of smaller, volatile compounds.

| Product Class | Specific Examples | Formation Pathway |

|---|---|---|

| Carboxyl-terminated molecules | Succinic acid | β-Hydrogen scission |

| Vinyl-terminated molecules | ω-alkenyl succinates | β-Hydrogen scission |

| Anhydrides | Succinic anhydride | Intramolecular cyclization |

| Gases | Carbon dioxide (CO₂) | Decarboxylation |

| Alicyclic Compounds | Tetrahydrofuran | Secondary reactions |

Elucidation of Beta-Scission and Alpha-Homolytic Scission Pathways

The thermal degradation of poly(alkylene succinate)s is dominated by a primary mechanism known as β-hydrogen scission. mdpi.comresearchgate.net This reaction proceeds through a six-membered cyclic transition state, which is a characteristic feature of the thermal decomposition of many esters. researchgate.net This pathway leads to the formation of the observed vinyl ester and carboxylic acid end-groups. mdpi.com

A secondary, less prevalent degradation pathway is α-homolytic scission (or simply homolytic scission). mdpi.comresearchgate.net This process involves the breaking of the acyl-oxygen (C-O) bond, which can lead to the formation of hydroxyl-terminated compounds. researchgate.net While β-scission is the main route, the presence of products from α-scission indicates a more complex degradation profile involving radical intermediates. mdpi.comresearchgate.net

| Pathway | Description | Key Products | Prevalence |

|---|---|---|---|

| β-Hydrogen Scission | Cleavage of a C-H bond beta to the oxygen atom via a six-membered cyclic transition state. | Vinyl- and carboxyl-terminated molecules. | Primary |

| α-Homolytic Scission | Homolytic cleavage of the acyl-oxygen bond, forming radical intermediates. | Hydroxyl-terminated molecules, aldehydes. | Secondary |

Kinetic Studies of Decomposition Processes in Related Oxobutyl-Protected Compounds

The 3-oxobutanoate portion of the target molecule is a β-keto ester. β-keto acids are known to be thermally unstable and readily undergo decarboxylation. rsc.orgaklectures.com Kinetic studies on the decomposition of related β-keto esters and their corresponding acids show that this decarboxylation can be a dominant degradation pathway. acs.org

The kinetics of these decomposition reactions can be influenced by catalysts. For example, the enantioselective decarboxylation of β-keto esters has been studied in the presence of palladium catalysts and chiral amino alcohols. nih.gov These studies reveal that after an initial de-esterification step to form the β-keto acid, the subsequent decarboxylation is catalyzed by the amino alcohol in the liquid phase. nih.gov Such investigations highlight that the stability and decomposition kinetics of the 3-oxobutanoate group are highly dependent on the reaction conditions and the presence of catalytic species.

Advanced Characterization and Analytical Methodologies for 6 Hydroxyhexyl 3 Oxobutanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of 6-hydroxyhexyl 3-oxobutanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of this compound, providing detailed information about the carbon-hydrogen framework. The molecule exists in a keto-enol tautomerism, which can be observed in NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of the protons. For this compound, the expected chemical shifts are predicted based on the analysis of similar structures like ethyl acetoacetate (B1235776) and 1-hexanol. chemicalbook.comlibretexts.orgchemicalbook.comspectrabase.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₃-C=O) | ~2.2 | Singlet | 3H |

| H-b (-C(=O)-CH₂-C(=O)-) | ~3.4 | Singlet | 2H |

| H-c (-O-CH₂-) | ~4.1 | Triplet | 2H |

| H-d (-CH₂-CH₂OH) | ~1.6 | Multiplet | 2H |

| H-e (-CH₂-CH₂-CH₂OH) | ~1.4 | Multiplet | 4H |

| H-f (-CH₂-OH) | ~3.6 | Triplet | 2H |

| H-g (-OH) | Variable | Singlet (broad) | 1H |

This is an interactive data table. Users can sort and filter the data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, alkyl, alcohol-bearing).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃-C=O) | ~30 |

| C-2 (-C(=O)-CH₂-C(=O)-) | ~200 (Ketone C=O) |

| C-3 (-C(=O)-CH₂-C(=O)-) | ~50 |

| C-4 (-O-CH₂-) | ~167 (Ester C=O) |

| C-5 (-O-CH₂-) | ~65 |

| C-6, C-7, C-8, C-9 (-CH₂- chain) | ~25-32 |

| C-10 (-CH₂-OH) | ~62 |

This is an interactive data table. Users can sort and filter the data.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons (e.g., H-c and its neighboring methylene (B1212753) protons), confirming the sequence of the hexyl chain. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. libretexts.orgresearchgate.netresearchgate.netchemicalbook.comchemicalbook.com

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Ketone (C=O) | Stretching | ~1725 |

| Ester (C=O) | Stretching | ~1745 |

| Ester (C-O) | Stretching | 1300 - 1000 |

This is an interactive data table. Users can sort and filter the data.

The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group involved in hydrogen bonding. libretexts.org The two distinct carbonyl peaks for the ketone and ester groups are crucial for confirming the β-ketoester functionality.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation. rsc.orgresearchgate.netrsc.org

The exact mass of the molecular ion can be used to determine the molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₀H₁₈O₄.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the molecular ion to gain structural information. Key fragmentation pathways for β-keto esters often involve cleavage at the bonds alpha to the carbonyl groups. nih.govmassbank.eu Expected fragmentation patterns for this compound could include the loss of the hexanol side chain or cleavages within the butanoate moiety.

Hyphenated techniques, which couple a separation method with a detection method, are invaluable for analyzing complex mixtures. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical tool for the characterization of non-volatile organic compounds. symbiosisonlinepublishing.com In this technique, the sample is thermally decomposed (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

For a compound like this compound, Py-GC/MS could be used to study its thermal degradation products. This can be particularly relevant in the context of analyzing polymers or materials where this compound might be a monomer or an additive. For instance, the pyrolysis of polyesters containing similar structural units, such as poly(caprolactone), has been studied to understand their thermal stability and degradation mechanisms. researchgate.nets-prep.com The resulting pyrogram would show a characteristic pattern of smaller molecules that can be pieced together to infer the structure of the original compound.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. libretexts.orgchemistryhall.comwisc.edu In the synthesis of this compound, for example, through a transesterification reaction, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed container with a solvent or a mixture of solvents (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, which is more polar than a simple ester due to the hydroxyl group, a moderately polar solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would be suitable. The starting materials and the product will have different retention factor (Rf) values, allowing for a visual assessment of the reaction's progress. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to its polarity, this compound would have a lower Rf value compared to a less polar starting material like a simple alkyl acetoacetate. wisc.edu

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. rroij.com Given the compound's structure, which includes both a polar hydroxyl group and a less polar hexyl chain and keto-ester group, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode of analysis. ijprajournal.com

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. ijrpas.com The separation mechanism is based on hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. ijprajournal.com For this compound, a gradient elution method, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure adequate separation from any impurities and to achieve a good peak shape.

It is noted that β-keto esters can sometimes exhibit poor peak shapes in RP-HPLC due to keto-enol tautomerism. chromforum.org To mitigate this, method parameters such as mobile phase pH and temperature can be optimized. An acidic mobile phase or an elevated column temperature can accelerate the interconversion between tautomers, resulting in a sharper, more symmetrical peak. chromforum.org

A typical RP-HPLC method for the analysis of this compound would be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). rroij.comresearchgate.net

Table 1: Illustrative RP-HPLC Method Validation Parameters for this compound This table presents hypothetical data representative of a validated HPLC method.

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (Repeatability, % RSD) | ≤ 2.0% | 0.85% |

| Intermediate Precision (% RSD) | ≤ 2.0% | 1.10% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

Size-Exclusion Chromatography (SEC) for Polymer-Related Characterization

When this compound is used as a monomer or as a functional component in the synthesis of polymers, such as polyesters, Size-Exclusion Chromatography (SEC) is the primary technique for characterizing the resulting macromolecules. wikipedia.org SEC, also known as gel permeation chromatography (GPC), separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org

The process involves passing a polymer solution through a column packed with porous beads. wikipedia.org Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. nih.gov Smaller chains can penetrate the pores to varying degrees, leading to a longer path and later elution. paint.orgnih.gov This separation allows for the determination of the polymer's molecular weight distribution (MWD). wikipedia.org

Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov The PDI is a measure of the breadth of the molecular weight distribution. A modern SEC setup is often equipped with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector, to obtain absolute molecular weight data without relying on column calibration with standards. nih.govnih.gov

Table 2: Representative SEC Data for a Polyester (B1180765) Incorporating this compound This table presents hypothetical data for a polymer sample analyzed by SEC-MALS.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Total weight of all polymer molecules divided by the total number of polymer molecules. | 18,500 g/mol |

| Weight-Average Molecular Weight (Mw) | Average molecular weight where chains contribute in proportion to their size. | 32,400 g/mol |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). | 1.75 |

| Peak Retention Time (Rt) | Elution time corresponding to the peak of the chromatogram. | 15.2 min |

Applications and Functional Materials Development Involving 6 Hydroxyhexyl 3 Oxobutanoate

Biocatalysis and Biochemical Transformations

Exploration of Stereoselective Reduction Pathways for Substrate Transformation

The stereoselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a fundamental transformation in asymmetric synthesis, providing access to valuable chiral building blocks for pharmaceuticals and other biologically active molecules. nih.govenamine.netnih.govresearchgate.net The reduction of the ketone in 6-Hydroxyhexyl 3-oxobutanoate would yield chiral 6-hydroxyhexyl 3-hydroxybutanoate, a 1,3-diol precursor. Chiral 1,3-diols are crucial structural motifs found in numerous natural products, including polyketides and macrolide antibiotics. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Various enzymatic and chemo-catalytic methods are employed for the stereoselective reduction of β-keto esters. researchgate.net Enzymes such as carbonyl reductases and alcohol dehydrogenases are known to catalyze these reductions with high enantioselectivity. researchgate.net For instance, reductases from organisms like Candida magnoliae have demonstrated excellent enantioselectivity (>99% ee) in the reduction of various ketoesters. researchgate.net While direct studies on this compound are not available, the established methodologies for similar substrates suggest that both (R)- and (S)-3-hydroxy derivatives could be accessible through the appropriate selection of biocatalysts.

The resulting chiral diol could serve as a versatile intermediate in the synthesis of more complex molecules. The presence of two hydroxyl groups at different positions allows for selective functionalization and further elaboration of the carbon skeleton.

Chemical Biology and Biochemical Applications (Excluding Clinical Data)

The unique bifunctional nature of this compound, possessing both an ester linkage and a terminal hydroxyl group, presents theoretical opportunities for its application in chemical biology and biochemical studies.

Prodrug Design and Delivery Strategies Leveraging Ester Linkages

Ester linkages are a common feature in prodrug design, where a pharmacologically active molecule is chemically modified to improve its physicochemical properties, such as solubility, stability, or permeability. The ester can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site. While there is no specific research detailing the use of this compound in prodrugs, its ester moiety could conceptually be part of a larger prodrug molecule. The rate of hydrolysis of the ester bond would be a critical factor in determining the release kinetics of the active compound.

Development of Targeted Protein Degradation Modulators

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to induce the degradation of specific proteins. njbio.comdrughunter.comnurixtx.comnih.govprotein-degraders.com PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govchemtube3d.com

The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. While various linker chemistries are employed, including polyethylene (B3416737) glycol (PEG) chains and alkyl chains, there is no documented use of this compound as a component in PROTAC linkers. chemscene.com Theoretically, the 6-hydroxyhexyl portion could be incorporated into a linker, with the hydroxyl group serving as a point of attachment for either the target-binding ligand or the E3 ligase ligand. However, the stability of the 3-oxobutanoate portion under physiological conditions would need to be considered.

Mechanistic Studies of Molecular Interactions in Biological Systems at the Cellular Level

Understanding the molecular interactions of a compound within a cellular environment is fundamental to elucidating its biological activity. Such studies often involve investigating cellular uptake, distribution, and binding to macromolecules. There is currently no available research that specifically investigates the molecular interactions of this compound at the cellular level.

Structure-Activity Relationship (SAR) Studies for Functionalized Compounds

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. nih.gov These studies correlate changes in molecular structure with changes in biological effect, guiding the design of more potent and selective analogs. nih.gov For a compound like this compound, SAR studies would involve the synthesis and biological evaluation of a series of derivatives. nih.govnih.govresearchgate.netmdpi.commdpi.com Modifications could be made to the hexyl chain, the ester group, or the keto group. For example, varying the length of the alkyl chain, introducing unsaturation, or replacing the ketone with other functional groups could all provide valuable insights into the structural requirements for a particular biological activity. At present, there are no published SAR studies specifically focused on derivatives of this compound.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Stereoselectivity

The future synthesis of 6-Hydroxyhexyl 3-oxobutanoate will likely focus on green chemistry principles, emphasizing efficiency, high atom economy, and precise stereochemical control. Current synthetic strategies for β-keto esters often involve multi-step processes that may generate significant waste. beilstein-journals.org Future methodologies will aim to overcome these limitations.

Key areas of development are expected to include:

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes, such as lipases, in transesterification reactions presents a mild and highly selective method for producing chiral β-keto esters. google.com This approach can offer high enantioselectivity, which is crucial for applications in pharmaceuticals and biocompatible materials. google.commdpi.com

Catalytic C-H Activation: Recent advances in palladium-catalyzed C-H activation of ketones and esters could provide a more direct and atom-economical route to functionalized β-keto esters. nih.gov This would involve the direct coupling of precursor molecules, minimizing the need for pre-functionalization and reducing waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the synthesis of this compound could lead to higher yields and purity compared to traditional batch methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally benign. | Discovery of novel enzymes, optimization of reaction media, process intensification. |

| Catalytic C-H Activation | High atom economy, direct functionalization, reduced waste. | Development of more efficient and selective catalysts, understanding reaction mechanisms. |

| Flow Chemistry | Improved safety and control, enhanced scalability, higher purity. | Reactor design, optimization of reaction parameters, integration with downstream processing. |

Exploration of Advanced Functional Materials Based on this compound Scaffolds with Tunable Properties

The bifunctional nature of this compound, with its hydroxyl and β-keto ester groups, makes it an attractive monomer for the synthesis of advanced functional materials, particularly biodegradable polymers. This aligns with the growing interest in polyhydroxyalkanoates (PHAs) as sustainable alternatives to conventional plastics. nih.govbenthamdirect.com

Future research in this area will likely concentrate on:

Biodegradable Polyesters: Polymerization of this compound, potentially with other hydroxyalkanoate monomers, could yield novel PHAs with tailored properties. The hexyl side chain with a terminal hydroxyl group offers a site for further functionalization or cross-linking, allowing for the tuning of mechanical and thermal properties. benthamdirect.comresearchgate.net

Drug Delivery Systems: The biocompatibility and biodegradability of PHAs make them excellent candidates for controlled drug release applications. nih.gov Nanoparticles and microparticles fabricated from polymers incorporating this compound could be designed to encapsulate and release therapeutic agents in a targeted manner.

Smart Materials: The functional groups within the this compound monomer can be exploited to create "smart" materials that respond to environmental stimuli such as pH, temperature, or specific enzymes. This could lead to applications in sensors, self-healing materials, and targeted therapies. nih.gov

| Material Application | Key Properties Conferred by this compound | Research and Development Goals |

| Biodegradable Polymers | Tunable mechanical properties, potential for cross-linking, enhanced biodegradability. | Synthesis of high molecular weight polymers, characterization of degradation profiles, blending with other biopolymers. |

| Drug Delivery | Biocompatibility, controlled degradation rates, potential for surface functionalization. | Formulation of stable drug-loaded nanoparticles, in vitro and in vivo release studies, assessment of biocompatibility. |

| Smart Materials | Stimuli-responsive behavior, sites for covalent modification. | Design of polymers with specific trigger mechanisms, characterization of response kinetics, exploration of application-specific performance. |

Deeper Understanding of Biological Interactions and Mechanisms of Action in Targeted Molecular Systems

The structural similarity of this compound to naturally occurring molecules like β-hydroxybutyrate, a ketone body, and various hydroxy fatty acids suggests potential biological activity. nih.govnih.gov A deeper understanding of these interactions is crucial for any biomedical applications.

Future research should focus on:

Metabolic Fate and Biocompatibility: Investigating the metabolic pathways of this compound and its polymeric derivatives is essential to ensure their safety and biocompatibility. Studies on its degradation products and their cellular effects will be critical.

Cellular and Tissue Interactions: Research into how materials derived from this monomer interact with cells and tissues will be vital for applications in tissue engineering and medical implants. This includes assessing cell adhesion, proliferation, and differentiation on these material surfaces.

Pharmacological Effects: Given the known signaling roles of related molecules like β-hydroxybutyrate, which can act as a histone deacetylase inhibitor, it is plausible that this compound or its derivatives could have specific pharmacological effects. nih.gov Investigating these potential effects could open up new therapeutic avenues.

Integration of Computational Chemistry and Molecular Modeling for Rational Design and Prediction

Computational tools are becoming indispensable in materials science for predicting polymer properties and guiding experimental work. The application of these methods to this compound can accelerate the development of new materials.

Key areas for computational research include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the mechanical, thermal, and barrier properties of polymers derived from this compound. nih.govosti.govresearchgate.net This allows for the in silico screening of different polymer architectures before undertaking laborious and expensive laboratory synthesis.

Quantum Mechanics (QM) Calculations: QM methods can provide insights into the reaction mechanisms of synthetic routes, helping to optimize reaction conditions and catalyst design for improved efficiency and selectivity.

Structure-Property Relationship Modeling: By combining computational data with experimental results, it is possible to build robust models that predict the properties of new materials based on their chemical structure. This rational design approach can significantly shorten the development cycle for new functional polymers. researchgate.net

| Computational Method | Application to this compound Research | Expected Outcomes |

| Molecular Dynamics | Prediction of mechanical and thermal properties of derived polymers. | Guidance for designing polymers with desired physical characteristics. |

| Quantum Mechanics | Elucidation of reaction mechanisms for synthesis. | Optimization of synthetic routes for higher yield and selectivity. |

| Structure-Property Modeling | Development of predictive models for material performance. | Accelerated discovery of new materials with targeted functionalities. |

Lifecycle Assessment and Environmental Impact of this compound and its Derivatives

As with any new chemical or material, a thorough assessment of its environmental impact throughout its entire lifecycle is crucial for sustainable development. nih.gov For a compound intended for use in bioplastics, this is particularly important.

Future research will need to address:

Cradle-to-Grave Analysis: A comprehensive lifecycle assessment (LCA) should be conducted, encompassing the environmental impacts of raw material extraction, synthesis, polymerization, use, and end-of-life scenarios such as biodegradation and recycling. sustainability-directory.comwhiterose.ac.uknih.gov

Biodegradation Studies: Detailed studies on the biodegradation of polymers derived from this compound in various environments (e.g., soil, marine) are necessary to confirm their environmental safety. The nature of the degradation products and their potential ecotoxicity must also be evaluated.

Comparison with Existing Materials: The environmental footprint of materials based on this compound should be compared with both conventional petroleum-based plastics and other existing bioplastics to determine their relative sustainability. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.